Isobrucein B is a natural compound classified as a quassinoid, primarily derived from the Amazonian plant Picrolemma sprucei. This compound has garnered attention due to its notable biological activities, particularly its potential therapeutic applications. Quassinoids are characterized by their complex structures and significant bioactivity, often exhibiting anti-inflammatory and antimalarial properties.
Isobrucein B is sourced from the stems and roots of the caferana plant (Picrolemma sprucei), which is part of the Simaroubaceae family. The extraction of this compound typically involves multi-stage processes including extraction, chromatography, and recrystallization, allowing for isolation in gram quantities for further study .
The synthesis of Isobrucein B can be approached through both natural extraction from plant sources and semi-synthetic modifications. The natural extraction involves using solvents to isolate the compound from plant materials, while semi-synthetic methods may involve modifying existing quassinoids to enhance their properties.
The extraction process often employs techniques such as liquid-liquid extraction followed by chromatographic separation. For example, the isolation of Isobrucein B from Picrolemma sprucei typically follows a methodical approach involving solvent extraction, column chromatography, and recrystallization to achieve high purity levels .
Isobrucein B has a complex molecular structure characterized by several functional groups typical of quassinoids. Its structure includes multiple rings and hydroxyl groups that contribute to its biological activity.
The molecular formula for Isobrucein B is C₁₈H₂₄O₄, with a molecular weight of approximately 300.38 g/mol. The specific arrangement of atoms within its structure allows for interactions with biological targets, influencing its pharmacological effects .
Isobrucein B participates in various chemical reactions typical of quassinoids, including oxidation and reduction processes that can modify its functional groups. These reactions are crucial for understanding its stability and reactivity in biological systems.
The compound's reactivity can be assessed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide insights into its structural integrity and potential transformation under different conditions .
Isobrucein B exhibits its biological effects primarily through modulation of inflammatory pathways. It has been shown to reduce cytokine production and alleviate hyperalgesia in experimental models, indicating its potential role in pain management and inflammation control.
In vitro studies have demonstrated that Isobrucein B can significantly inhibit pro-inflammatory cytokines, suggesting a post-transcriptional modulation mechanism. This action aligns with its observed anti-inflammatory properties in various biological assays .
Isobrucein B appears as a white crystalline solid at room temperature. Its solubility profile indicates it is soluble in organic solvents but less so in water, which is typical for many quassinoids.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or light. Its melting point is reported to be around 120-125 °C .
Isobrucein B has significant potential in pharmacology due to its anti-inflammatory and antimalarial properties. Research indicates that it could serve as a lead compound for developing new therapeutic agents targeting inflammatory diseases and malaria. Additionally, ongoing studies are exploring its cytotoxic effects on cancer cells, further expanding its potential applications in oncology .
Isobrucein B possesses a C20 pentacyclic quassinoid skeleton characterized by a trans-decalin core (rings A/B) fused to a highly functionalized γ-lactone (ring E) and bridged oxygen-containing rings (C and D). Its molecular formula is typically established as C₂₅H₃₄O₁₁. Key stereochemical features include the C8-C10 1,3-diaxial methyl relationship, a hallmark of bioactive quassinoids contributing to their conformational rigidity and biological interactions. The molecule features multiple oxygen-containing functional groups: an α,β-unsaturated enone system in ring A (Δ¹,²; conjugated ketone at C-3), multiple hydroxyl groups (commonly at C-1β, C-11, C-12, C-15), and ester functionalities, often including an angelate ester moiety at C-15. The absolute stereochemistry, particularly the configurations at C-1, C-5, C-8, C-9, C-10, C-11, C-12, C-13, and C-15, is crucial for its bioactivity and has been confirmed through combined spectroscopic, crystallographic, and biosynthetic correlation studies [1] [6].
The characterization of Isobrucein B relies heavily on advanced spectroscopic methods:
While direct X-ray structures of Isobrucein B are less commonly reported than some simpler quassinoids (like quassin), crystallographic analysis of closely related derivatives and analogs has been pivotal in confirming the absolute configuration and detailed conformational features of the quassinoid skeleton. For example, X-ray structures of 1,12-diacetylisobrucein B and 12-acetylneosergeolide (a derivative of a co-occurring quassinoid) have been determined. These analyses unequivocally confirm the trans-syn-trans ring fusion of rings A, B, and C, the chair conformation of ring B, the half-chair conformation of ring A, the envelope conformation of ring D, and the precise spatial orientation of the lactone ring (E) and substituents like the C-15 ester. The bond lengths and angles within the enone system and lactone ring are consistent with spectroscopic data. These crystallographic studies provide the definitive reference for the 3D structure and stereochemistry, validating interpretations from NMR data [3].
Isobrucein B shares the core pentacyclic C20 skeleton with other highly bioactive quassinoids but differs in its specific oxidation and substitution patterns:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7